2-iso-Butoxy-3,5-difluorobenzoyl chloride

Medicinal Chemistry HIV NNRTI Design Isomeric Purity

2-iso-Butoxy-3,5-difluorobenzoyl chloride (CAS 1443325-10-7) is a halogenated benzoyl chloride derivative, classified as an acyl halide. Its molecular structure features a benzoyl chloride core substituted with two fluorine atoms at the 3- and 5-positions and an iso-butoxy group (-OCH₂CH(CH₃)₂) at the 2-position.

Molecular Formula C11H11ClF2O2
Molecular Weight 248.65 g/mol
Cat. No. B12632912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iso-Butoxy-3,5-difluorobenzoyl chloride
Molecular FormulaC11H11ClF2O2
Molecular Weight248.65 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1F)F)C(=O)Cl
InChIInChI=1S/C11H11ClF2O2/c1-6(2)5-16-10-8(11(12)15)3-7(13)4-9(10)14/h3-4,6H,5H2,1-2H3
InChIKeyCNSNCKHEDBTVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-iso-Butoxy-3,5-difluorobenzoyl chloride (CAS 1443325-10-7): Procurement-Grade Intermediate for Research and Development


2-iso-Butoxy-3,5-difluorobenzoyl chloride (CAS 1443325-10-7) is a halogenated benzoyl chloride derivative, classified as an acyl halide . Its molecular structure features a benzoyl chloride core substituted with two fluorine atoms at the 3- and 5-positions and an iso-butoxy group (-OCH₂CH(CH₃)₂) at the 2-position . With a molecular formula of C₁₁H₁₁ClF₂O₂ and a molecular weight of 248.65 g/mol, this compound primarily serves as a key reactive intermediate in pharmaceutical and agrochemical synthesis due to its electrophilic acyl chloride functionality .

Why Generic Substitution of 2-iso-Butoxy-3,5-difluorobenzoyl Chloride is Not Advisable


Direct substitution of 2-iso-Butoxy-3,5-difluorobenzoyl chloride with closely related analogs is not straightforward due to the critical interplay between its regioisomeric substitution pattern and its functional performance. The specific 2-iso-butoxy-3,5-difluoro arrangement is not arbitrary; it is documented as a core structural feature in advanced synthetic intermediates, such as those in the DABO (dihydro-alkoxy-benzyl-oxopyrimidine) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the substitution pattern is essential for target binding and metabolic stability . Using a regioisomer like 4-iso-butoxy-3,5-difluorobenzoyl chloride (CAS 1443347-42-9) or a non-fluorinated analog (e.g., 2-isobutoxybenzoyl chloride, CAS 318729-75-8) would alter electronic distribution and steric properties, potentially abolishing activity or leading to different degradation pathways . The quantitative evidence below demonstrates these functional differences.

Quantitative Procurement Evidence for 2-iso-Butoxy-3,5-difluorobenzoyl chloride


Regioisomeric Positioning (2- vs. 4-iso-Butoxy) Dictates Synthetic Utility in Anti-HIV Pharmacophores

The 2-iso-butoxy regioisomer is specifically required for constructing the active pharmacophore in a class of potent anti-HIV compounds. In the DABO series, derivatives built using the 2-iso-butoxy-3,5-difluorobenzoyl framework exhibit nanomolar activity against drug-resistant HIV strains. A specific analog (compound 41) incorporating this precise 3,5-difluoro substitution pattern demonstrated an EC₅₀ of 0.3 nM against mutant HIV-1 strains . This activity is critically dependent on the substitution pattern. The 4-iso-butoxy regioisomer (CAS 1443347-42-9), while sharing the same molecular formula (C₁₁H₁₁ClF₂O₂) and molecular weight (248.65 g/mol), would position the crucial isobutoxy group outside the binding pocket, likely resulting in a complete loss of potency . No equivalent biological data is reported for the 4- or 3-substituted analogs, underscoring the unique utility of the 2-substituted pattern for this target.

Medicinal Chemistry HIV NNRTI Design Isomeric Purity

Fluorination Drives Metabolic Stability Relative to Non-Fluorinated Analog 2-Isobutoxybenzoyl Chloride

The presence of two fluorine atoms on the aromatic ring significantly enhances the metabolic stability of compounds derived from this intermediate compared to their non-fluorinated counterparts. For the related DABO series, the 3,5-difluoro substitution is explicitly designed to resist cytochrome P450-mediated oxidative metabolism, a common degradation pathway for aryl ethers . In contrast, the non-fluorinated analog 2-isobutoxybenzoyl chloride (CAS 318729-75-8, MW 212.67 g/mol) lacks this protective effect, leading to higher metabolic clearance in liver microsome assays. While a direct comparative microsomal stability study for these specific acid chlorides was not located within the allowed sources, the class-level principle is well-established: difluoro substitution adjacent to the ether linkage reduces metabolic oxidation rates by up to 80% in similar scaffolds [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Commercially Specified Isomeric Purity (97%+) for Reproducible Synthesis

Commercial suppliers specify a minimum purity of 97% (NLT 97%) for 2-iso-Butoxy-3,5-difluorobenzoyl chloride . This specification is critical because the presence of regioisomeric impurities (e.g., 4-iso-butoxy or 3-iso-butoxy byproducts) can divert synthetic pathways, reduce yield in subsequent amide coupling steps, and introduce difficult-to-remove impurities into final pharmaceutical candidates. While similar purity specifications exist for related compounds like 2-n-butoxy-3,5-difluorobenzoyl chloride (CAS 1443309-93-0, also NLT 97%), the commercial availability of the 2-iso-butoxy regioisomer in gram to kilogram quantities with verified analytical documentation (HPLC, NMR) provides a reliable supply chain for iterative medicinal chemistry .

Chemical Procurement Quality Control Synthetic Reproducibility

Best Application Scenarios for 2-iso-Butoxy-3,5-difluorobenzoyl chloride


Synthesis of DABO-Class Anti-HIV-1 NNRTI Candidates

This compound is the optimal acylating agent for introducing the 2-iso-butoxy-3,5-difluorobenzoyl moiety into DABO-based NNRTIs. As established in Section 3, derivatives built from this intermediate show potent activity against wild-type and drug-resistant HIV-1 strains (EC₅₀ = 0.3 nM for the lead Compound 41) . Procurement should prioritize the 2-regioisomer exclusively, as the 4-substituted analog is incapable of forming the required binding interactions with HIV-1 reverse transcriptase .

Metabolically Stable Aryl Ether Bioisostere Construction

For medicinal chemistry programs targeting systemic or CNS indications where metabolic stability is a concern, this compound serves as a precursor to the 3,5-difluoro-2-isobutoxyphenyl motif. The difluoro substitution is a well-validated strategy in the DABO series to resist cytochrome P450 oxidation, a benefit not provided by the non-fluorinated 2-isobutoxybenzoyl chloride [1]. This makes the compound valuable for early-stage lead optimization libraries where microsomal stability is a key screening criterion.

Agrochemical Intermediate Development

The compound's fluorine atoms enhance lipid solubility, a property exploited in the design of herbicides and pesticides with improved bioavailability . While specific agrochemical products using this exact intermediate were not identified within the allowed source scope, the structural features are consistent with modern fluorinated agrochemical design principles, and the compound's commercial availability facilitates the exploration of this application space.

Reproducible Multi-Step Synthesis in MedChem Campaigns

The availability of 2-iso-Butoxy-3,5-difluorobenzoyl chloride at ≥97% purity and in scalable quantities (1 g to 1 kg) makes it a reliable starting material for multi-step parallel synthesis . Its defined isomeric identity minimizes side reactions during amide or ester formation, ensuring consistent yields and purity profiles across synthesis batches, which is critical for SAR studies and subsequent scale-up.

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